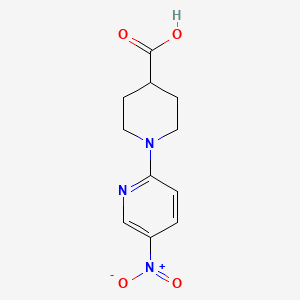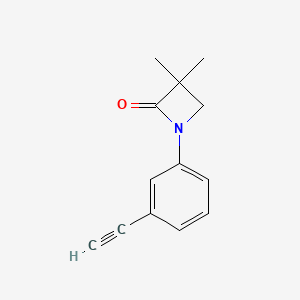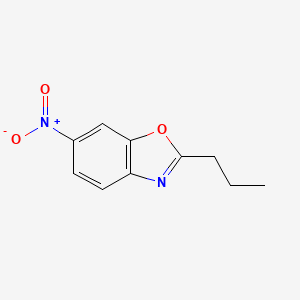
5-ブロモ-2-フルオロアニリン
概要
説明
5-Bromo-2-fluoroaniline is an organic compound with the molecular formula C6H5BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms at the 5th and 2nd positions, respectively. This compound is a light yellow solid and is slightly soluble in water . It is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
科学的研究の応用
5-Bromo-2-fluoroaniline has several applications in scientific research:
-
Pharmaceuticals: : It is used as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic properties .
-
Organic Synthesis: : The compound is used in the synthesis of complex organic molecules, including dyes, agrochemicals, and polymers .
-
Material Science: : It is used in the development of new materials with specific electronic and optical properties .
作用機序
Target of Action
5-Bromo-2-fluoroaniline is a chemical compound that is primarily used as a pharmaceutical intermediate
Mode of Action
It is known to be used in the suzuki–miyaura coupling, a type of palladium-catalyzed cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of carbon-carbon bonds, which could be a part of the mode of action of 5-Bromo-2-fluoroaniline.
Pharmacokinetics
It is slightly soluble in water , which may influence its absorption and distribution in the body.
Action Environment
The action, efficacy, and stability of 5-Bromo-2-fluoroaniline can be influenced by various environmental factors. For instance, it is stable under recommended storage conditions and is incompatible with oxidizing agents . Furthermore, its solubility in water may affect its behavior in aqueous environments .
生化学分析
Biochemical Properties
5-Bromo-2-fluoroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction between 5-Bromo-2-fluoroaniline and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 5-Bromo-2-fluoroaniline can bind to certain proteins, altering their conformation and function.
Cellular Effects
The effects of 5-Bromo-2-fluoroaniline on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, 5-Bromo-2-fluoroaniline can affect gene expression and cellular metabolism . Furthermore, it can induce oxidative stress in cells, leading to changes in cellular function and viability.
Molecular Mechanism
At the molecular level, 5-Bromo-2-fluoroaniline exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 5-Bromo-2-fluoroaniline can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-fluoroaniline can change over time. The compound is relatively stable under recommended storage conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products can accumulate, potentially altering the compound’s effects on cellular function. Long-term studies have shown that prolonged exposure to 5-Bromo-2-fluoroaniline can lead to changes in cellular metabolism and viability, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-fluoroaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 5-Bromo-2-fluoroaniline can be toxic, leading to adverse effects such as organ damage and oxidative stress.
Metabolic Pathways
5-Bromo-2-fluoroaniline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of the compound from the body. The interaction with these enzymes can also affect the metabolic flux and levels of other metabolites, highlighting the compound’s role in broader metabolic networks.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-fluoroaniline is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. Once inside the cells, 5-Bromo-2-fluoroaniline can accumulate in certain compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of 5-Bromo-2-fluoroaniline is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence drug metabolism. The localization of 5-Bromo-2-fluoroaniline within cells can also affect its interactions with other biomolecules and its overall biochemical effects.
準備方法
The synthesis of 5-Bromo-2-fluoroaniline can be achieved through several methods:
-
Hydrogenation of 2-Bromo-5-fluoronitrobenzene: : This method involves the hydrogenation of 2-Bromo-5-fluoronitrobenzene in the presence of a catalyst such as W-4 Raney nickel. The reaction is carried out in methanol with a bromine inhibitor. After the reaction, the solution is filtered, and the product is crystallized from the organic phase .
-
Reduction of 5-Bromo-2-fluoronitrobenzene: : Another method involves the reduction of 5-Bromo-2-fluoronitrobenzene using iron powder and ammonium chloride in ethanol and water. The reaction mixture is agitated at 70°C for 24 hours, followed by filtration and extraction with ethyl acetate .
化学反応の分析
5-Bromo-2-fluoroaniline undergoes various chemical reactions, including:
-
Substitution Reactions: : The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring. Common reagents include sodium hydroxide and potassium tert-butoxide.
-
Oxidation and Reduction: : It can be oxidized to form corresponding nitro compounds or reduced to form amines. Common oxidizing agents include potassium permanganate, while reducing agents include iron powder and hydrogen gas.
-
Coupling Reactions: : 5-Bromo-2-fluoroaniline can undergo coupling reactions with diazonium salts to form azo compounds. This reaction is typically carried out in the presence of a base such as sodium carbonate.
類似化合物との比較
5-Bromo-2-fluoroaniline can be compared with other similar compounds such as:
-
2-Bromo-5-fluoroaniline: : This compound has the same molecular formula but with the bromine and fluorine atoms at different positions. It exhibits similar reactivity but may have different physical properties and applications .
-
4-Bromo-2-fluoroaniline: : Another isomer with bromine and fluorine at the 4th and 2nd positions, respectively. It also shows similar chemical behavior but may be used in different synthetic pathways .
-
5-Bromo-2-chloroaniline: : This compound has a chlorine atom instead of fluorine. The presence of chlorine can influence the reactivity and applications of the compound .
特性
IUPAC Name |
5-bromo-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWKOCXRCRSMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951845 | |
| Record name | 5-Bromo-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2924-09-6 | |
| Record name | 5-Bromo-2-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2924-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-bromo-2-fluoroaniline used in the synthesis of specific sulfonated 2-fluoroaniline derivatives?
A1: The research paper outlines the use of 5-bromo-2-fluoroaniline as a precursor in the synthesis of 2-amino-3-fluorobenzenesulfonic acid. Specifically, 5-bromo-2-fluoroaniline is reacted with amidosulfonic acid to yield 2-amino-5-bromo-3-fluorobenzenesulfonic acid []. Subsequent selective hydrogenolysis of this compound then leads to the formation of the desired 2-amino-3-fluorobenzenesulfonic acid [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
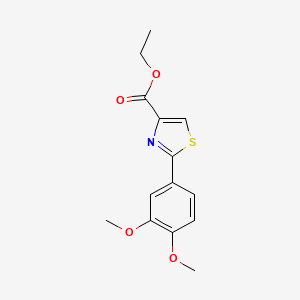
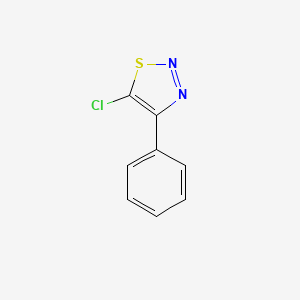
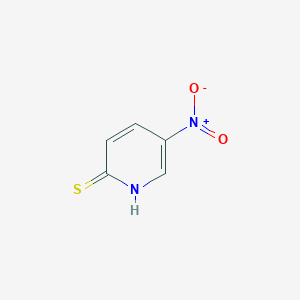
![[2-(2,4-Dichlorophenoxy)phenyl]methanol](/img/structure/B1303189.png)
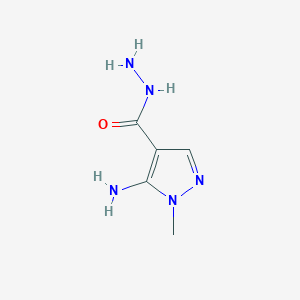

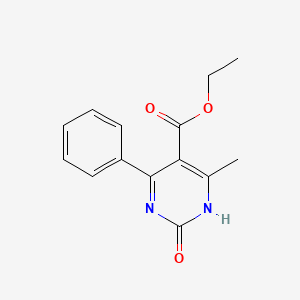
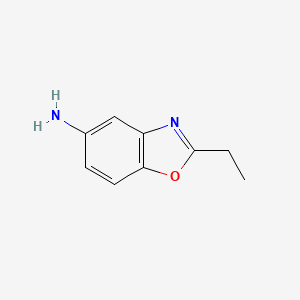
![Isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1303197.png)

